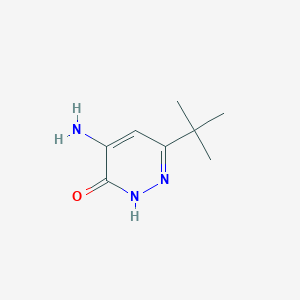

4-Amino-6-tert-butylpyridazin-3-ol

Description

Properties

IUPAC Name |

5-amino-3-tert-butyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-8(2,3)6-4-5(9)7(12)11-10-6/h4H,1-3H3,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVHYMGNSXPMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC(=O)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Inhibitory Activity Against Semicarbazide-Sensitive Amine Oxidase (SSAO)

Recent studies have highlighted the potential of 4-amino-6-tert-butylpyridazin-3-ol and its derivatives as inhibitors of semicarbazide-sensitive amine oxidase, an enzyme implicated in several diseases, including cardiovascular disorders and diabetes. A study by Haider et al. synthesized various pyridazine derivatives, including this compound, and tested their SSAO inhibitory activity. The findings indicated that certain derivatives exhibited significant inhibitory effects, suggesting their potential as therapeutic agents for conditions associated with elevated SSAO activity .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In a patent application, this compound was described as part of a formulation for treating inflammatory diseases, including psoriasis. The compound's ability to modulate inflammatory pathways positions it as a candidate for further development in anti-inflammatory therapies .

Anticancer Potential

The structural characteristics of this compound allow it to interact with biological targets relevant to cancer treatment. Its derivatives are being explored for their anticancer properties, with preliminary studies suggesting that modifications to the pyridazine structure can enhance cytotoxicity against various cancer cell lines .

Herbicidal Activity

Research has indicated that this compound may possess herbicidal properties. A study focused on the application of pyridazine derivatives in agriculture found that certain compounds showed effective weed control at specified concentrations. This suggests potential utility in developing new herbicides that target specific weed species while minimizing impact on crops .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions that can be tailored to enhance its biological activity. The flexibility in modifying the alkylamino side chains at specific positions on the pyridazine ring allows researchers to optimize the compound's properties for desired applications, whether medicinal or agricultural .

Biological Evaluation of Derivatives

In vitro studies have been conducted to evaluate the biological activities of various derivatives of this compound. For instance, the most active derivative identified in SSAO inhibition assays showed an IC50 value of 30 µM, indicating promising potency for further development .

| Compound Name | IC50 Value (µM) | Activity Type |

|---|---|---|

| 4-Aminomethyl-N,N-diethylpyridazine-3,5-diamine | 30 | SSAO Inhibitor |

| Morpholino-substituted pyridazine derivative | ~200 | Moderate SSAO Inhibition |

Agricultural Field Trials

Field trials employing formulations containing this compound have demonstrated effective weed suppression at application rates of 0.75–1 kg per hectare, showcasing its potential as a selective herbicide .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-amino-6-tert-butylpyridazin-3-ol typically involves:

- Construction of the pyridazine ring system.

- Introduction of the tert-butyl group at the 6-position.

- Functionalization at the 3-position to form the hydroxyl group.

- Introduction of the amino group at the 4-position.

The methods often start from precursors such as pivaloyl cyanide or related keto derivatives, which are key intermediates in building the heterocyclic framework.

Key Preparation Routes and Reaction Conditions

One-Pot Synthesis Using Pivaloyl Cyanide

A novel and technically advantageous route involves the use of pivaloyl cyanide as a starting material in a one-pot process under mild conditions, avoiding isolation of intermediates. This method is notable for its high yield and purity of the product.

- Step 1: Pivaloyl cyanide is reacted under acidic conditions (strong acid presence) at temperatures ranging from -50°C to 150°C.

- Step 2: The reaction mixture is then treated directly with thiocarbohydrazide to form the desired pyridazinone derivative.

- The reaction time typically ranges from 1 to 10 hours.

- The product precipitates in crystalline form and can be isolated by filtration or extraction using solvents such as dichloromethane, ethyl acetate, or ethers.

This process avoids disadvantages of older methods, such as long reaction times and complex purification, and achieves near-quantitative yields with high purity.

| Parameter | Details |

|---|---|

| Starting material | Pivaloyl cyanide |

| Reaction conditions | Strong acid, -50 to 150 °C |

| Reaction time | 1 to 10 hours |

| Workup | Filtration, extraction with DCM or EtOAc |

| Yield | Near quantitative |

| Product form | Crystalline |

Acid Hydrolysis and Condensation

Another preparative method involves:

- Acid hydrolysis of trimethylpyruvic acid N-tert-butylamide to yield trimethylpyruvic acid.

- Subsequent condensation of trimethylpyruvic acid with thiocarbohydrazide in an aqueous-alcoholic medium to form the pyridazinone core.

This approach is more classical and involves multiple steps with intermediate isolation, generally resulting in moderate yields (~75%).

| Step | Conditions/Details |

|---|---|

| Hydrolysis | Reflux in 5N HCl for 10 hours |

| Extraction | CH2Cl2, aqueous NaOH, HCl, EtOAc |

| Condensation | Aqueous-alcoholic solution with thiocarbohydrazide |

| Yield | Approx. 75% |

Solvent and Extraction Considerations

- Extraction solvents play a critical role in isolating the product efficiently.

- Preferred solvents include:

- Dichloromethane (DCM)

- Ethyl acetate

- Diethyl ether or diisopropyl ether

- Drying agents such as anhydrous magnesium sulfate are used to remove residual moisture from organic extracts.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| One-pot pivaloyl cyanide method | Pivaloyl cyanide, thiocarbohydrazide | Strong acid (e.g., H2SO4) | -50 to 150°C, 1-10 h | Near quantitative | Simplified, no intermediate isolation |

| Acid hydrolysis + condensation | Trimethylpyruvic acid N-tert-butylamide | HCl, thiocarbohydrazide | Reflux 10 h hydrolysis + condensation | ~75% | Multi-step, classical approach |

| Microwave-assisted synthesis | Pyridazine derivatives | Alkyl halides, salts | 20 min, 100°C microwave | Not specified | Green, rapid method for related compounds |

Research Findings and Technical Advantages

- The one-pot pivaloyl cyanide method is superior due to:

- High purity and yield.

- Avoidance of intermediate isolation.

- Use of mild reaction conditions.

- Reduced reaction times.

- Acid hydrolysis methods are well-established but less efficient.

- Microwave-assisted methods represent a promising future direction for related pyridazine derivatives, potentially applicable to this compound synthesis.

Q & A

Q. What are the optimal synthetic routes for 4-Amino-6-tert-butylpyridazin-3-ol, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves cyclization of hydrazine derivatives with β-keto esters or via functionalization of pyridazine precursors. For example, tert-butyl groups can be introduced via Friedel-Crafts alkylation or nucleophilic substitution under basic conditions . To improve yields:

- Optimize reaction temperature (e.g., 80–100°C for tert-butyl group stability).

- Use catalysts like Pd(OAc)₂ for coupling reactions (inspired by palladium-catalyzed cross-coupling in ).

- Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) to reduce side products.

Q. How can tautomeric forms of this compound be distinguished using spectroscopic methods?

Methodological Answer: Tautomerism between hydroxyl and keto forms can be resolved via:

- NMR : Use deuterated DMSO to observe exchangeable protons. The hydroxyl form shows a broad peak at δ 10–12 ppm, while the keto form lacks this signal .

- IR : A strong O–H stretch (~3200 cm⁻¹) confirms the hydroxyl tautomer.

- X-ray crystallography : Definitive structural assignment via bond-length analysis (e.g., C–O vs. C=N distances) .

Q. What solvent systems are recommended for recrystallizing this compound to ensure high purity?

Methodological Answer:

- Use ethanol/water mixtures (7:3 v/v) for slow crystallization, as tert-butyl groups enhance solubility in alcohols .

- Avoid halogenated solvents (e.g., DCM) due to potential halogen bonding interference.

- Monitor thermal stability via DSC to select recrystallization temperatures below decomposition points (~200°C, inferred from ).

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The tert-butyl group creates steric hindrance, slowing reactions at the 6-position. To study this:

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer: Discrepancies may arise from:

- Solubility variability : Pre-treat compounds with DMSO/PBS mixtures (e.g., 5% DMSO) to ensure consistent bioavailability .

- Metabolic instability : Use LC-MS to identify degradation products in vitro (e.g., tert-butyl cleavage under acidic conditions) .

- Target selectivity : Perform kinase profiling assays to rule off-target effects (inspired by ’s kinase inhibitor analysis).

Q. How can computational modeling predict the compound’s binding affinity to enzymes like cyclooxygenase-2 (COX-2)?

Methodological Answer:

Q. What analytical methods validate the stability of this compound under oxidative stress?

Methodological Answer:

- HPLC-UV : Monitor degradation at λ = 254 nm using a C18 column (acetonitrile/0.1% TFA gradient).

- EPR spectroscopy : Detect radical intermediates formed during oxidation (e.g., tert-butyl peroxyl radicals) .

- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks and quantify purity loss via mass balance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.